Home > Products > Screening Compounds P113822 > 5-Ethyl-3,4-dimethylfuran-2(5H)-one
5-Ethyl-3,4-dimethylfuran-2(5H)-one - 79379-60-5

5-Ethyl-3,4-dimethylfuran-2(5H)-one

Catalog Number: EVT-14567640
CAS Number: 79379-60-5
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Ethyl-3,4-dimethylfuran-2(5H)-one, also known as a furanone compound, is a heterocyclic organic compound characterized by its unique structure and flavor profile. It is primarily recognized for its sweet, maple-like aroma, making it valuable in the food and fragrance industries. The compound is classified under the category of furanones, which are cyclic compounds containing a furan ring with a carbonyl group.

Source

The compound can be synthesized through various chemical reactions involving simpler precursors. It is often derived from the reaction of ethyl acetoacetate and methyl vinyl ketone under specific conditions. This synthesis highlights its relevance in both synthetic organic chemistry and industrial applications.

Classification

5-Ethyl-3,4-dimethylfuran-2(5H)-one belongs to the class of furanones, which are known for their diverse biological activities and applications in flavoring and fragrance. It is classified as a flavoring agent due to its sweet taste reminiscent of maple syrup.

Synthesis Analysis

Methods

The synthesis of 5-Ethyl-3,4-dimethylfuran-2(5H)-one typically involves the following steps:

  1. Reactants: Ethyl acetoacetate and methyl vinyl ketone.
  2. Catalysts: Bases such as sodium ethoxide or potassium tert-butoxide are often utilized.
  3. Solvents: Common solvents include ethanol or methanol.
  4. Temperature: The reaction generally occurs at moderate temperatures ranging from 50°C to 100°C.

Technical Details

The cyclization process is crucial for forming the furan ring, which is essential for the structural integrity of the compound. The use of appropriate solvents and catalysts ensures high yield and purity during synthesis.

Molecular Structure Analysis

Structure

The molecular formula for 5-Ethyl-3,4-dimethylfuran-2(5H)-one is C7H10O3C_7H_{10}O_3. Its structure features a five-membered furan ring with two methyl groups and one ethyl group attached to it.

Chemical Reactions Analysis

Reactions

5-Ethyl-3,4-dimethylfuran-2(5H)-one can participate in various chemical reactions:

  1. Oxidation: Can be oxidized to form carboxylic acids or ketones.
  2. Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
  3. Substitution: Electrophilic and nucleophilic substitution reactions may occur at the ethyl and dimethyl positions.

Technical Details

Common reagents used in these reactions include:

  • Oxidation Agents: Potassium permanganate or chromium trioxide.
  • Reducing Agents: Palladium on carbon or lithium aluminum hydride.
  • Substituents: Halogenating agents like bromine or nucleophiles such as sodium methoxide.
Mechanism of Action

Process

The mechanism of action for 5-Ethyl-3,4-dimethylfuran-2(5H)-one largely depends on its interactions in biological systems. As a flavoring agent, it acts on taste receptors, eliciting sweet flavor profiles that enhance food products.

Data

Research indicates that compounds like this furanone can influence sensory perception significantly due to their volatility and ability to bind with olfactory receptors.

Physical and Chemical Properties Analysis

Physical Properties

  • Density: Approximately 1.2 g/cm³
  • Boiling Point: Around 316.4°C at 760 mmHg
  • Melting Point: Between 31°C and 35°C

Chemical Properties

The compound exhibits stability under normal conditions but can undergo various transformations depending on the reaction environment. Its reactivity profile makes it suitable for applications in both synthetic chemistry and flavor formulation.

Applications

5-Ethyl-3,4-dimethylfuran-2(5H)-one finds numerous applications in scientific fields:

  1. Flavoring Agent: Widely used in food products for its sweet maple-like flavor.
  2. Fragrance Industry: Employed in perfumes and scented products due to its pleasant aroma.
  3. Research Applications: Investigated for potential biological activities, including antioxidant properties.
Biosynthetic Pathways and Precursor Relationships

Enzymatic Mechanisms in Furanone Biosynthesis

The enzymatic formation of 5-ethyl-3,4-dimethylfuran-2(5H)-one remains incompletely characterized, but insights derive from studies on structurally analogous furanones in fruits and microorganisms. A critical step involves the cyclization and dehydration of linear precursor molecules, likely catalyzed by oxidoreductases and dehydratases. In strawberry, the biosynthesis of furaneol (a 3(2H)-furanone isomer) involves a key enone oxidoreductase (FaQR). This enzyme, with a molecular mass of 37 kDa and optimal activity at pH 7.0 and 37°C, catalyzes the reduction of an unstable intermediate (4-hydroxy-5-methyl-2-methylene-3[2H]-furanone) into furaneol using NADH as a cofactor (apparent Km for NADH = 30 μM) [1].

While a direct homolog for maple furanone biosynthesis hasn't been isolated, enzymatic O-methylation represents another crucial modification step observed in related compounds. O-Methyltransferases (OMTs) utilize S-adenosyl-L-methionine (SAM) as a methyl donor. For instance, strawberry possesses an OMT that methylates furaneol to form mesifurane (2,5-dimethyl-4-methoxy-3(2H)-furanone). This enzyme has a native molecular mass of 80 kDa, optimal activity at pH 8.5 and 37°C, and an apparent Km for furaneol of 5 mM. Its activity increases significantly during fruit ripening, correlating with flavor compound accumulation [1]. Glycosyltransferases (UGTs) further modify furanones, converting them into non-volatile β-D-glucosides (e.g., furaneol-glucoside) or malonyl-glucosides for storage, potentially explaining transient pools of precursors relevant to maple furanone formation [1] [2].

Table 1: Key Enzymes Involved in Biosynthesis of Structurally Related Furanones

EnzymeSourceMolecular MassOptimal pHOptimal Temp (°C)Substrate (Km)ProductCitation
Enone Oxidoreductase (FaQR)Strawberry (Fragaria spp.)37 kDa7.037D-Fructose-1,6-diphosphate (3.5 mM), NADH (30 μM)Furaneol[1]
O-Methyltransferase (OMT)Strawberry (Fragaria spp.)80 kDa8.537Furaneol (5 mM)Mesifurane[1]
Glucosyltransferase (UGT)Various plantsVariable (e.g., 50-55 kDa)VariableVariableFuraneol/Sotolone/Maple furanoneβ-D-Glucopyranosides[2]

Role of Carbohydrate Metabolism in Precursor Formation

Carbohydrate metabolism provides the essential carbon skeletons for 5-ethyl-3,4-dimethylfuran-2(5H)-one biosynthesis. Radiotracer studies using labeled sugars (e.g., D-[2-2H]-glucose, 14C-fructose) in fruit models like strawberry and arctic bramble have unequivocally demonstrated that the entire carbon chain of furaneol originates from D-fructose [1]. Specifically, D-fructose-6-phosphate is a pivotal precursor. Experiments with strawberry tissue cultures showed a 125% increase in furaneol accumulation when supplemented with D-fructose-6-phosphate, highlighting the metabolic flux through this intermediate [1].

The biosynthesis proceeds via phosphohexose isomerase-mediated conversion of D-glucose to D-fructose-6-phosphate, confirming its role as the primary entry point [1]. For the ethyl and methyl substituents characteristic of maple furanone, α-ketobutyric acid (derived from amino acid metabolism, particularly threonine degradation) and propanal are proposed direct precursors. The reaction between these compounds generates the 5-ethyl-4-methyl substituted furanone structure during thermal processing or potentially via enzymatic routes [2] [5]. While the complete enzymatic pathway in vivo remains to be fully elucidated, the dependence on hexose phosphate intermediates and specific short-chain aldehydes/acids derived from amino acid catabolism is well-supported.

Comparative Analysis with Furaneol and Homofuraneol Biosynthesis

Structurally, 5-ethyl-3,4-dimethylfuran-2(5H)-one (maple furanone), furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone), and homofuraneol (5-ethyl-4-hydroxy-2-methyl-3(2H)-furanone) share a common γ-hydroxy substituted furanone core but differ in alkyl side chains and ring substitution patterns. These differences significantly impact their biosynthesis and occurrence:

  • Precursor Specificity:
  • Furaneol: Biosynthesis is tightly coupled to fructose metabolism. D-Fructose-6-phosphate undergoes enzymatic transformations (involving FaQR) to form the 2,5-dimethyl-3(2H)-furanone structure [1].
  • Homofuraneol: Proposed to arise from D-ribulose-5-phosphate via 4,5-dihydroxy-2,3-pentanedione as a key intermediate, leading to the 4-hydroxy-5-methyl substitution [1].
  • Maple Furanone: Requires precursors supplying an ethyl group (e.g., α-ketobutyrate from threonine or methionine degradation) and a methyl group (e.g., pyruvate or acetate metabolism), alongside carbohydrate-derived carbons. Its 2(5H)-furanone structure (unsaturated lactone) differs from the 3(2H) isomers furaneol and homofuraneol [5] [7].
  • Enzymatic Conversion: Furaneol serves as a metabolic hub in strawberries. It can be enzymatically methylated (by OMT) to mesifurane or glucosylated (by UGTs) for storage. While maple furanone might undergo similar modifications (e.g., glucosylation by specific UGTs as demonstrated biotechnologically [2]), evidence for its direct derivation from furaneol or homofuraneol in vivo is lacking.

  • Occurrence: Furaneol and homofuraneol are widespread in fresh fruits (strawberry, raspberry, tomato, pineapple). Maple furanone is more prominent in fermented (beers, wines, soy sauce) and thermally processed (roasted coffee, cooked meats, hydrolyzed vegetable protein) products, suggesting different primary formation routes [1] [3] [7].

Table 2: Comparative Structural Features and Biosynthetic Origins of Key Furanones

Compound (Common Name)Systematic NameCore StructureKey SubstituentsPrimary Biosynthetic PrecursorsCommon Occurrence
Furaneol4-Hydroxy-2,5-dimethyl-3(2H)-furanone3(2H)-furanone2,5-dimethyl-4-hydroxyD-Fructose-6-phosphateStrawberry, Pineapple, Tomato
Homofuraneol5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone3(2H)-furanone2-methyl-5-ethyl-4-hydroxyD-Ribulose-5-phosphateRaspberry, Guava, Tomato
5-Ethyl-3,4-dimethylfuran-2(5H)-one (Maple Furanone/Abhexon)5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone2(5H)-furanone3-hydroxy-4-methyl-5-ethylα-Ketobutyric acid + Propanal; Carbohydrate DerivativesRoasted Coffee, Soy Sauce, Blackberry, Maple Syrup

Maillard Reaction Pathways and Non-Enzymatic Synthesis

While enzymatic pathways dominate in fresh produce, 5-ethyl-3,4-dimethylfuran-2(5H)-one is significantly formed through non-enzymatic pathways, prominently the Maillard reaction between amino acids and reducing sugars during thermal processing. This route is particularly important in foods like roasted coffee, cooked meats, soy sauce, and bread crust [5] [9].

The key mechanism involves the reaction of α-ketobutyric acid (derived from the degradation of amino acids like threonine or methionine) with propanal (a Strecker aldehyde from amino acids like alanine or via lipid oxidation). This condensation leads directly to the formation of the maple furanone structure [2] [5]. Model systems simulating meat flavor generation confirm that maple furanone is a character impact compound formed when cysteine-containing peptides (from enzymatic hydrolysates) react with reducing sugars (e.g., xylose) under heat [9]. Its contribution alongside other heterocycles (e.g., 2,5-dimethylpyrazine, 3-methylthiopropanal) defines the roasted, caramel, and meaty notes of processed foods.

The formation kinetics are influenced by pH, temperature, time, and precursor concentration. Unlike enzymatic biosynthesis which is stereospecific, the Maillard reaction typically produces racemic mixtures of maple furanone. While not detailed in the search results for this specific compound, furanones like furaneol are also known Maillard products (e.g., in wheat bread crust, beef broth), suggesting potential parallel thermal pathways for maple furanone formation from sugar fragmentation and recombination [1] [6] [9].

Table 3: Maillard Reaction Pathways for 5-Ethyl-3,4-dimethylfuran-2(5H)-one Formation

Precursor ClassSpecific PrecursorsReaction ConditionsKey Intermediate/StepProduct Significance
Amino Acid Derivativesα-Ketobutyric acid (from Thr/Met), Propanal (from Ala/oxidation)Heating (>100°C), Low-mid moistureAldol Condensation followed by Cyclization/DehydrationPrimary pathway in soy sauce, HVP, roasted coffee
Sugar-Amino Acid PairsCysteine-Reducing Sugar (e.g., Xylose)Heating (110-150°C), Maillard reactionStrecker Degradation, Sugar FragmentationFormation in meat flavor systems (e.g., Agrocybe aegerita hydrolysate MRPs) [9]
Peptide HydrolysatesPeptides (Cys-rich), Xylose/C6 sugarsThermal reaction (e.g., 115°C, 60-90 min)Complex Maillard/Strecker pathways generating multiple reactive intermediatesKey contributor to "roasted" and "meaty" flavor complexity in processed foods

Properties

CAS Number

79379-60-5

Product Name

5-Ethyl-3,4-dimethylfuran-2(5H)-one

IUPAC Name

2-ethyl-3,4-dimethyl-2H-furan-5-one

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

InChI

InChI=1S/C8H12O2/c1-4-7-5(2)6(3)8(9)10-7/h7H,4H2,1-3H3

InChI Key

HVQFSDFJEPPHCF-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=C(C(=O)O1)C)C

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